molecular formula C15H17Cl2N3O2S2 B2383920 2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1795416-94-2

2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2383920
CAS No.: 1795416-94-2
M. Wt: 406.34
InChI Key: OAFILBRYOMHEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, which can be synthesized by the Hantzsch thiazole synthesis method. This involves the reaction of α-haloketones with thioamides under acidic conditions.

Next, the pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives. The benzenesulfonamide group is then attached via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atoms can produce a variety of substituted benzenesulfonamides.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is unique due to its combination of a thiazole ring, a pyrrolidine ring, and a benzenesulfonamide group.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2S2/c1-10-7-14(13(17)8-12(10)16)24(21,22)19-9-11-3-2-5-20(11)15-18-4-6-23-15/h4,6-8,11,19H,2-3,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFILBRYOMHEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCCN2C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.